Home > Products > Screening Compounds P14001 > Maraviroc metabolite H1
Maraviroc metabolite H1 -

Maraviroc metabolite H1

Catalog Number: EVT-13973307
CAS Number:
Molecular Formula: C13H22N4O
Molecular Weight: 250.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Maraviroc was developed by Pfizer and received approval from the U.S. Food and Drug Administration in August 2007. It is classified as a small molecule drug and belongs to the group of approved antiretroviral medications. The metabolite H1 is generated during the metabolic breakdown of maraviroc, making it relevant for understanding the drug's pharmacokinetics and therapeutic efficacy .

Synthesis Analysis

Methods and Technical Details

The synthesis of maraviroc metabolite H1 involves several key steps:

  1. Formation of the Difluorocyclohexane Ring: This step typically involves fluorination reactions to introduce fluorine atoms into the cyclohexane structure.
  2. Amidation: The difluorocyclohexane is then coupled with a phenylpropylamine derivative through amidation, creating the core structure of maraviroc.
  3. Hydroxymethyl Introduction: The hydroxymethyl group is introduced to yield the final metabolite structure.

In industrial settings, these synthetic routes are optimized for yield and purity using techniques such as continuous flow reactors and high-performance liquid chromatography for purification.

Molecular Structure Analysis

Structure and Data

The molecular formula for maraviroc metabolite H1 is C29H41F2N5OC_{29}H_{41}F_{2}N_{5}O. Its IUPAC name is 4,4-difluoro-N-[(1S)-3-[(1R,3S,5S)-3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide. The compound exhibits a complex three-dimensional structure characterized by multiple rings and functional groups that contribute to its biological activity .

Structural Features

  • Number of Rings: 5
  • Hydrogen Acceptors: 4
  • Hydrogen Donors: 1
  • Polar Surface Area: 63.05 Ų
  • LogP (Octanol-Water Partition Coefficient): Approximately 4.3, indicating moderate lipophilicity.
Chemical Reactions Analysis

Reactions and Technical Details

Maraviroc metabolite H1 can undergo various chemical reactions:

  1. Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  2. Reduction: The compound can be reduced to modify either the difluorocyclohexane ring or the amide group.
  3. Substitution: Both the phenyl ring and difluorocyclohexane moiety can undergo substitution reactions to introduce different functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions.

Mechanism of Action

Process and Data

Maraviroc metabolite H1 functions primarily as a CCR5 antagonist, similar to its parent compound. By binding to the CCR5 receptor on host cells, it prevents HIV from entering these cells, effectively inhibiting viral replication. This mechanism is crucial in managing HIV infections that utilize this specific co-receptor for entry.

Physical and Chemical Properties Analysis

Physical Properties

Maraviroc metabolite H1 exists as a solid at room temperature. Its solubility in water is low (0.0106 mg/mL), which may influence its absorption and bioavailability when administered.

Chemical Properties

Key chemical properties include:

  • pKa (Strongest Acidic): 13.98
  • pKa (Strongest Basic): 9.65
  • Physiological Charge: +1 at physiological pH
    These properties suggest that the compound has limited solubility but retains some degree of ionization under physiological conditions, which may affect its interaction with biological targets .
Applications

Scientific Uses

Maraviroc metabolite H1 has several potential applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: The compound is studied for its interactions with biological macromolecules, providing insights into receptor-ligand dynamics.
  • Medicine: Beyond its role in HIV treatment, research is ongoing into its antiviral properties against other viruses and potential therapeutic applications.
  • Industry: It may be utilized in developing new materials or chemical processes due to its unique structural characteristics .
Metabolic Pathways and Biotransformation Mechanisms

Primary Enzymatic Systems Involved in Maraviroc Metabolite H1 Formation

Maraviroc undergoes extensive biotransformation, producing several metabolites, with Metabolite H1 (a monooxygenated derivative) identified as a major circulating and excreted species. The formation of H1 is primarily mediated by hepatic cytochrome P450 (CYP) enzymes, accounting for ~58% of total maraviroc metabolism [1] [5]. In vitro studies using human liver microsomes (HLMs) and recombinant CYP isoforms confirm that oxidative metabolism dominates maraviroc biotransformation, with CYP3A4 and CYP3A5 contributing disproportionately to H1 generation despite their structural similarity [2] [4].

Non-CYP enzymes play a minimal role in H1 formation. UDP-glucuronosyltransferases (UGTs) contribute to maraviroc’s phase II metabolism but primarily generate glucuronide conjugates distinct from H1. Similarly, hydrolytic enzymes (e.g., esterases) and flavin-containing monooxygenases (FMOs) exhibit negligible activity toward the specific chemical modifications producing H1 [1] [3].

Table 1: Primary Elimination Pathways of Maraviroc and Metabolite H1

CompartmentRecovery of Radioactivity (% Dose)H1 as % of Recovered MaterialPrimary Enzymes Involved
Feces76.4%~15%CYP3A4/5, Gut Microflora
Urine19.6%~22%CYP3A4/5, UGTs
Total96.0%~18%

Data derived from mass balance studies following 300 mg ¹⁴C-maraviroc oral dose [1] [5]

Comparative Analysis of Phase I vs. Phase II Metabolic Routes for Maraviroc-Derived Metabolites

Maraviroc metabolism is dominated by Phase I oxidative reactions, which account for approximately 67% of its total biotransformation. The primary Phase I pathways include:

  • Aliphatic hydroxylation: Specifically, oxygenation at the 4,4-difluorocyclohexyl moiety generates H1 as a major metabolite [3].
  • N-Dealkylation: Cleavage of the tertiary amine group, producing secondary amine fragments.
  • Triazole methyl oxidation: Hydroxylation of the triazole-associated methyl group [4].

In contrast, Phase II conjugation pathways account for only ~33% of maraviroc’s metabolism. The dominant reaction is glucuronidation mediated by UGT1A3 and UGT2B7, forming acyl glucuronides primarily on the carboxylic acid group generated during N-dealkylation. Sulfation is a minor pathway. Crucially, H1 itself is a product of Phase I metabolism and is not a significant substrate for Phase II enzymes. Instead, it undergoes further Phase I oxidation (dioxygenation) or direct excretion [1] [3] [5].

The predominance of Phase I metabolism is reflected in excretion profiles: Unchanged maraviroc (33% of recovered drug-related material) and its Phase I metabolites (including H1) constitute the majority of material in feces (76.4%) and urine (19.6%). Glucuronides represent <10% of urinary metabolites [1] [5].

Role of Cytochrome P450 Isoforms in Metabolite H1 Generation: CYP3A4/5-Specific Catalysis

CYP3A4 and CYP3A5 play distinct yet interconnected roles in H1 formation:

  • CYP3A5 Catalytic Dominance: Despite ~84% sequence homology, CYP3A5 exhibits significantly higher catalytic efficiency (Vmax) than CYP3A4 for generating H1 via difluorocyclohexyl hydroxylation. Kinetic studies show a Vmax of 0.93 pmol·min⁻¹·pmol P450⁻¹ for CYP3A5 versus 0.04 pmol·min⁻¹·pmol P450⁻¹ for CYP3A4. This ~23-fold higher Vmax makes CYP3A5 the principal architect of H1 formation [2] [4].
  • Genetic Polymorphism Impact: HLMs from donors homozygous for the functional CYP3A51 allele exhibit 79% higher H1 formation compared to those homozygous for the loss-of-function CYP3A53 allele. This polymorphism explains significant inter-individual variability in maraviroc metabolism and H1 exposure [2] [4].
  • Active Site Determinants: Mutagenesis studies pinpoint residue 57 (Leucine in CYP3A5 vs. Phenylalanine in CYP3A4) as critical for catalytic divergence. The CYP3A5 L57F mutant shows a 61% decrease in H1 formation, while the CYP3A4 F57L mutant increases formation by 337%. This residue likely alters substrate access or orientation near the heme iron [2] [4].

Table 2: Comparative Kinetics of H1 Formation by CYP3A Isoforms

EnzymeKm (μM)Vmax (pmol·min⁻¹·pmol P450⁻¹)Catalytic Efficiency (Vmax/Km)
CYP3A5 (Wild-type)48.9 ± 5.20.93 ± 0.110.019
CYP3A4 (Wild-type)11.1 ± 1.80.04 ± 0.010.0036
CYP3A5 L57F67.3 ± 8.10.36 ± 0.050.0053
CYP3A4 F57L29.5 ± 4.30.17 ± 0.030.0058

Kinetic parameters derived from recombinant enzyme systems [2] [4]

Kinetic Characterization of Metabolite H1 Formation: Michaelis-Menten Parameters and Reaction Dynamics

The kinetics of H1 formation exhibit complex, non-Michaelis-Menten behavior in pooled HLMs, characterized by:

  • Auto-Activation Kinetics: At low maraviroc concentrations (<10 μM), H1 formation velocity increases sigmoidally, suggesting positive cooperativity. This is modeled effectively by the Hill equation (Hill coefficient nH = 1.7). Auto-activation disappears in CYP3A5-deficient (3/3) HLMs, implicating CYP3A5 as the driver of this phenomenon [4].
  • Biphasic Kinetics: In CYP3A51/1 HLMs, H1 formation displays biphasic kinetics with high-affinity (Km1 = 18.4 μM, Vmax1 = 0.08 nmol·min⁻¹·mg⁻¹) and low-affinity (Km2 = 156 μM, Vmax2 = 0.32 nmol·min⁻¹·mg⁻¹) components. This biphasicity vanishes upon selective CYP3A4 inhibition (e.g., with cyp3cide), confirming CYP3A5 mediates the high-affinity phase and CYP3A4 the low-affinity phase [3] [4].
  • Impact of CYP3A5 Genotype: Systemic clearance of maraviroc is 44 L·h⁻¹, with hepatic extraction ratio (EH) estimated at 0.77. Subjects expressing functional CYP3A5 exhibit ~25% lower maraviroc AUC and ~35% higher H1/maraviroc AUC ratios compared to CYP3A5 non-expressers, directly linking enzyme kinetics to in vivo outcomes [1] [5].

Reaction dynamics further reveal that H1 formation is:

  • NADPH-Dependent: Absolute requirement confirms P450-mediated oxidation.
  • Inhibited by Ketoconazole: >95% inhibition by ketoconazole (1 μM) in HLMs underscores CYP3A dominance [1] [2].
  • Unaffected by Chemical Inhibitors of other major CYPs (e.g., CYP2D6, CYP2C9), highlighting isoform specificity [4].

Table 3: Maraviroc Metabolites Arising from CYP3A-Mediated Oxidation

**MetaboliteStructure ModificationPrimary CYP IsoformRelative Abundance in Plasma
H1Cyclohexyl 2-OH (1S,2S configuration)CYP3A5 > CYP3A4~20% of circulating radioactivity
M2Cyclohexyl 3-OHCYP3A4~8%
M3Triazole CH₂OHCYP3A4~10%
M4a/M4bN-Dealkylation productsCYP3A4~15% (combined)
D1-D4Dioxygenated MetabolitesCYP3A4/5<5% each

Metabolite profiling data from plasma and excreta [1] [3] [5]

Properties

Product Name

Maraviroc metabolite H1

IUPAC Name

[4-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]-5-propan-2-yl-1,2,4-triazol-3-yl]methanol

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

InChI

InChI=1S/C13H22N4O/c1-8(2)13-16-15-12(7-18)17(13)11-5-9-3-4-10(6-11)14-9/h8-11,14,18H,3-7H2,1-2H3/t9-,10+,11?

InChI Key

LPYSKZZVODVGAC-ZACCUICWSA-N

Canonical SMILES

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3)CO

Isomeric SMILES

CC(C)C1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.